Chemical structure of Methyl 4-benzylpiperidine-1-carboxylate
Chemical structure of Methyl 4-benzylpiperidine-1-carboxylate
An In-depth Technical Guide to Methyl 1-benzylpiperidine-4-carboxylate: Synthesis, Characterization, and Applications
Abstract
The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of Methyl 1-benzylpiperidine-4-carboxylate, a key synthetic intermediate and versatile building block in drug discovery and organic synthesis. We will delve into its physicochemical properties, detail robust synthetic protocols with mechanistic insights, outline modern analytical characterization techniques, and explore its critical applications in the development of centrally active therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this important molecule.
Introduction and Structural Clarification
The 4-substituted piperidine motif is a cornerstone in the design of compounds targeting the central nervous system (CNS).[3] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, enabling specific interactions with biological targets that are often not achievable with flat aromatic rings.[1] Methyl 1-benzylpiperidine-4-carboxylate (CAS No: 10315-06-7) is a prominent example of this structural class. It serves not as a final drug product, but as a crucial precursor for more complex molecules, including potent analgesics and other CNS-active agents.[4][5]
A critical point of clarification is the compound's nomenclature. The IUPAC name, Methyl 1-benzylpiperidine-4-carboxylate, indicates that the benzyl group is attached to the piperidine nitrogen (position 1) and the methyl carboxylate group is at position 4. This is distinct from the isomeric "Methyl 4-benzylpiperidine-1-carboxylate," where the substitution pattern is reversed. This guide focuses exclusively on the former, more common, and synthetically pivotal isomer.
Caption: Structural comparison of the two isomers.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical properties of Methyl 1-benzylpiperidine-4-carboxylate are summarized below. These data are essential for its handling, storage, and use in synthetic procedures.
| Property | Value | Reference(s) |
| CAS Number | 10315-06-7 | [6][7] |
| Molecular Formula | C₁₄H₁₉NO₂ | [6] |
| Molecular Weight | 233.31 g/mol | [] |
| Appearance | Colorless to yellow liquid | [7] |
| Boiling Point | 310.7 °C at 760 mmHg | [6][] |
| Density | ~1.093 g/cm³ | [7][] |
| IUPAC Name | methyl 1-benzylpiperidine-4-carboxylate | [] |
| SMILES | COC(=O)C1CCN(CC1)CC2=CC=CC=C2 | [] |
| InChI Key | MXOZSPRDEKPWCW-UHFFFAOYSA-N | [] |
| Storage Conditions | Store sealed in a dry environment at 2-8 °C | [7] |
Predicted Spectroscopic Profile
While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a baseline for characterization:
-
¹H NMR: Protons of the benzyl group would appear in the aromatic region (~7.2-7.4 ppm). The benzylic CH₂ protons would be a singlet around 3.5 ppm. The methoxy group (CH₃) protons of the ester would be a singlet around 3.7 ppm. The piperidine ring protons would appear as complex multiplets in the upfield region (~1.8-3.0 ppm).
-
¹³C NMR: The carbonyl carbon of the ester would be observed downfield (~175 ppm). Aromatic carbons would appear in the ~127-138 ppm range. The benzylic carbon and the methoxy carbon would be found around 63 ppm and 51 ppm, respectively. The carbons of the piperidine ring would be in the 28-53 ppm range.
-
IR Spectroscopy: Key signals would include a strong C=O stretch for the ester group at ~1730 cm⁻¹, C-O stretches around 1100-1300 cm⁻¹, and C-H stretches for both aromatic and aliphatic groups.
Synthesis and Mechanistic Insights
The most common and efficient synthesis of Methyl 1-benzylpiperidine-4-carboxylate is through the direct N-alkylation of Methyl 4-piperidinecarboxylate. This method is favored for its high yield, operational simplicity, and use of readily available starting materials.
Primary Synthetic Route: N-Alkylation
This reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A mild base, such as triethylamine or potassium carbonate, is used to quench the HBr byproduct formed during the reaction, driving the equilibrium towards the product.
Caption: N-Alkylation reaction for synthesis.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[9]
-
Reaction Setup: To a solution of Methyl 4-piperidinecarboxylate (1.0 eq) and triethylamine (1.6 eq) in chloroform, add benzyl bromide (1.3 eq) dropwise under an inert atmosphere (Argon or Nitrogen). The addition is performed in an ice bath to control the initial exotherm.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with chloroform and water. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer multiple times with chloroform to ensure complete recovery of the product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, often an orange or yellow oil, can be used as is or further purified by column chromatography if necessary.[9]
-
Validation: The identity and purity of the final product should be confirmed using the analytical methods described in Section 4.0.
Caption: General experimental synthesis workflow.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to validate the structure, identity, and purity of the synthesized Methyl 1-benzylpiperidine-4-carboxylate. A multi-technique approach ensures a comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. They confirm the presence of all key functional groups (benzyl, piperidine, methyl ester) and their connectivity.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound (233.31 g/mol ), providing definitive evidence of the target molecule's formation.[10]
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are employed to determine the purity of the final compound, typically aiming for >95% for use in further synthetic steps.[10]
-
Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups, most notably the strong carbonyl (C=O) absorption of the ester functionality.
Applications in Medicinal Chemistry and Drug Development
Methyl 1-benzylpiperidine-4-carboxylate is not an end-product but a high-value intermediate. Its utility stems from the versatility of its functional groups, which can be readily transformed into a wide array of more complex structures.
-
Precursor to Potent Analgesics: The molecule is a key building block in the synthesis of highly active narcotic analgesics, including fentanyl analogues.[5] The N-benzyl group can be retained or catalytically removed (debenzylation) to yield a secondary amine, which can then be further functionalized.
-
Intermediate for CNS Agents: The 4-benzylpiperidine scaffold (where the benzyl group is on the carbon, not the nitrogen) is known to interact with various CNS targets, including sigma receptors and monoamine transporters.[11][12] While this guide focuses on the N-benzyl isomer, its role as a precursor allows access to diverse molecular architectures relevant to these targets. For instance, the ester can be reduced to an aldehyde or alcohol, or hydrolyzed to a carboxylic acid, opening up a vast chemical space for exploration.[4][13]
-
Scaffold for Drug Discovery Programs: The piperidine ring is a privileged scaffold found in over 100 commercially available drugs.[1] Intermediates like Methyl 1-benzylpiperidine-4-carboxylate are foundational materials for libraries of compounds screened for various biological activities, from antipsychotic to anti-allergic effects.[1][14] For example, it is a precursor for N-benzyl-4-formylpiperidine, which is a crucial intermediate for Donepezil Hydrochloride, a drug used to treat Alzheimer's disease.[4]
Conclusion
Methyl 1-benzylpiperidine-4-carboxylate is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis, combined with the chemical reactivity of its ester and N-benzyl groups, makes it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and characterization is fundamental for its effective application in the discovery and development of the next generation of piperidine-based therapeutics.
References
-
Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, M., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
-
Reddy, R. N., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4246-4249. [Link]
-
Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(2), 449-459. [Link]
-
Abate, C., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(2), 449-459. [Link]
-
Defense Technical Information Center. (1991). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Minassi, A., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115933. [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved March 7, 2024, from [Link]
- Google Patents. (2000). JP2000136183A - Production of n-benzyl-4-formylpiperidine.
-
Molbase. (n.d.). Cas no 10315-06-7 (Methyl 1-benzylpiperidine-4-carboxylate). Retrieved March 7, 2024, from [Link]
-
Chemdad. (n.d.). METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE. Retrieved March 7, 2024, from [Link]
-
Saini, M., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]
-
ResearchGate. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]
-
ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
Dosen-Micovic, L., Ivanovic, M., & Micovic, V. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
-
ResearchGate. (2014). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
-
PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved March 7, 2024, from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 10315-06-7(Methyl 1-benzylpiperidine-4-carboxylate) | Kuujia.com [kuujia.com]
- 7. METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE | 10315-06-7 [chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 14. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
